molecular formula C16H15F2N3O2 B13569830 3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide

3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide

Cat. No.: B13569830
M. Wt: 319.31 g/mol
InChI Key: YCRUBKUUSPPKNO-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a difluorobenzamide moiety linked to a morpholinyl-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide typically involves the condensation of 3,4-difluorobenzoic acid with 6-(morpholin-4-yl)pyridin-3-amine. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. Detailed studies have shown that it can interfere with cellular signaling pathways, thereby modulating various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide stands out due to its difluoro substitution, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15F2N3O2

Molecular Weight

319.31 g/mol

IUPAC Name

3,4-difluoro-N-(6-morpholin-4-ylpyridin-3-yl)benzamide

InChI

InChI=1S/C16H15F2N3O2/c17-13-3-1-11(9-14(13)18)16(22)20-12-2-4-15(19-10-12)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H,20,22)

InChI Key

YCRUBKUUSPPKNO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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